molecular formula C6H14Cl2N2O B14009051 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl

5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl

Cat. No.: B14009051
M. Wt: 201.09 g/mol
InChI Key: LIARFEWAUZSOOH-UHFFFAOYSA-N
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Description

5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl: is a chemical compound with the molecular formula C6H12N2O . It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for creating complex molecules.

Biology: In biological research, this compound is often used to study enzyme interactions and protein binding due to its ability to form stable complexes.

Medicine: Pharmaceutical applications include its use as an intermediate in the synthesis of various drugs. Its unique structure can enhance the bioavailability and efficacy of certain medications.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor binding, depending on the specific application.

Comparison with Similar Compounds

  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
  • 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride

Comparison: Compared to these similar compounds, 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl is unique due to its specific spiro structure and the presence of two hydrochloride groups. This gives it distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c1-2-9-6(3-7-1)4-8-5-6;;/h7-8H,1-5H2;2*1H

InChI Key

LIARFEWAUZSOOH-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CN1)CNC2.Cl.Cl

Origin of Product

United States

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